RMS-07

Covalent inhibitor Irreversible binding MPS1 hinge cysteine

RMS-07 is the first-in-class covalent MPS1/TTK inhibitor, uniquely targeting Cys604 for sustained, washout-resistant target engagement (Kᵢ=0.83 nM). Validated by X-ray crystallography (PDB: 7LQD) and NanoBRET (IC₅₀=22.4 nM), it enables pulse-chase assays and washout studies impossible with reversible inhibitors. Ideal for mitotic checkpoint research with a defined selectivity profile.

Molecular Formula C35H40N8O2
Molecular Weight 604.7 g/mol
Cat. No. B12406278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRMS-07
Molecular FormulaC35H40N8O2
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)NC(=O)C=C
InChIInChI=1S/C35H40N8O2/c1-5-23-9-8-10-24(6-2)32(23)39-34(45)27-15-16-43-30(27)14-11-25-22-36-35(40-33(25)43)38-28-13-12-26(21-29(28)37-31(44)7-3)42-19-17-41(4)18-20-42/h7-10,12-13,15-16,21-22H,3,5-6,11,14,17-20H2,1-2,4H3,(H,37,44)(H,39,45)(H,36,38,40)
InChIKeyQMTKZAHTDPRIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RMS-07 (N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide): A First-in-Class Covalent MPS1/TTK Inhibitor


RMS-07 (CAS 2645409-78-3) is a (5,6-dihydro)pyrimido[4,5-e]indolizine-based small molecule and the first reported irreversible covalent inhibitor of monopolar spindle kinase 1 (MPS1/TTK), a critical component of the mitotic spindle assembly checkpoint [1]. The compound features an acrylamide warhead that covalently targets a poorly conserved cysteine residue (Cys604) located in the kinase hinge region, a binding strategy unprecedented among MPS1 inhibitors [1]. RMS-07 demonstrates potent MPS1 inhibition with an apparent IC₅₀ of 13.1 nM and a Kᵢ of 0.83 nM , and has been structurally validated via X-ray crystallography (PDB: 7LQD) confirming covalent bond formation [1].

Why MPS1/TTK Inhibitors Cannot Be Substituted Without Loss of Mechanistic and Functional Integrity: The Case for RMS-07


MPS1/TTK inhibitors exhibit profound functional divergence driven by their binding mechanism, target residence time, and selectivity profile rather than biochemical IC₅₀ alone [1]. The class includes reversible ATP-competitive inhibitors (e.g., NTRC 0066-0, BAY 1217389, BOS172722) and the covalent inhibitor RMS-07, each engaging distinct kinase conformations and producing divergent cellular outcomes [2]. Direct comparative studies demonstrate that cellular anti-proliferative activity correlates more strongly with target residence time than with binding affinity, and that covalent engagement via Cys604 confers a selectivity and washout-resistance profile unattainable with reversible inhibitors [1][3]. Substituting RMS-07 with a reversible MPS1 inhibitor fundamentally alters the experimental system: the covalent mechanism enables sustained target suppression after compound removal, distinct washout kinetics, and a unique kinase selectivity fingerprint [1].

Quantitative Differentiation Evidence for RMS-07 Against Comparator MPS1/TTK Inhibitors


Covalent Irreversible Binding Mode: RMS-07 vs. Reversible ATP-Competitive MPS1 Inhibitors

RMS-07 is the first and only reported irreversible covalent MPS1/TTK inhibitor, validated by mass spectrometry and X-ray crystallography to form a covalent bond with Cys604 in the kinase hinge region [1]. In contrast, all clinically evaluated MPS1 inhibitors including NTRC 0066-0, BAY 1217389, BOS172722, and Empesertib (BAY-1161909) are reversible ATP-competitive inhibitors that do not form covalent adducts with the kinase [2]. This mechanistic distinction is absolute and binary: no other MPS1 inhibitor class possesses a covalent warhead targeting Cys604 [1].

Covalent inhibitor Irreversible binding MPS1 hinge cysteine Kinase selectivity Washout resistance

Selectivity Against Kinases Harboring Hinge-Region Cysteine: RMS-07 vs. Class-Wide Off-Target Liability

RMS-07 demonstrates high selectivity (>75-fold) against kinases that possess a cysteine residue at the structurally equivalent hinge position, including MAPKAPK2, MAPKAPK3, FGFR4, and p70S6Kβ [1]. While a broader differential scanning fluorimetry (DSF) panel showed RMS-07 binds only to MPS1 among 96 diverse kinases tested, with no significant thermal stabilization of any off-target [1]. This selectivity is notable given the acrylamide warhead's theoretical reactivity toward any accessible cysteine, and contrasts with reversible MPS1 inhibitors which exhibit different off-target spectra determined by ATP-pocket complementarity rather than cysteine accessibility [2].

Kinase selectivity Cys604 Hinge cysteine MAPKAPK p70S6K

Intracellular Target Engagement: RMS-07 NanoBRET Cellular IC₅₀

RMS-07 achieves potent intracellular target engagement in live cells, with a cellular NanoBRET IC₅₀ of 22.4 nM for MPS1 occupancy . This value represents a modest ~1.7-fold shift from the biochemical IC₅₀ (13.1 nM), indicating efficient cell permeability and target access without substantial attenuation by intracellular ATP competition or protein binding . This intracellular engagement potency supports the compound's utility in cellular mechanistic studies requiring robust MPS1 inhibition.

Cellular target engagement NanoBRET Intracellular IC₅₀ MPS1 occupancy

Antiproliferative Activity in Cancer Cell Lines: RMS-07 vs. Reversible MPS1 Inhibitors

RMS-07 demonstrates pronounced antiproliferative activity across a panel of cancer cell lines including HCT116 (colorectal), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical) [1]. While direct head-to-head quantitative comparison with reversible MPS1 inhibitors in identical assay formats is not available in the primary literature, cross-study analysis indicates that RMS-07's cellular potency is comparable to that of clinical-stage reversible inhibitors [2]. Notably, RMS-07 induces G₂/M cell cycle arrest, downregulates cyclin B1, and upregulates p53, p21, and phospho-γH2A.X, with enhanced cleaved PARP levels indicating apoptosis induction .

Antiproliferative Cancer cell lines Triple-negative breast cancer HCT116 MDA-MB-231

Optimal Research Applications for RMS-07 Based on Quantified Differentiation Evidence


Chemical Probe for Covalent MPS1/TTK Target Engagement Studies Requiring Washout-Resistant Inhibition

RMS-07 is uniquely suited for experiments investigating the biological consequences of sustained, irreversible MPS1 inhibition. Its covalent binding to Cys604 (validated by LC-MS and X-ray crystallography, PDB: 7LQD) ensures that target suppression persists after compound removal from culture media [1]. This property enables pulse-chase experimental designs, washout recovery studies, and comparisons between reversible and irreversible target engagement—experimental paradigms impossible with reversible inhibitors such as NTRC 0066-0 or BAY 1217389 [1][2].

Selectivity Profiling Studies Focused on Hinge-Cysteine Kinase Subfamily

RMS-07 demonstrates high selectivity (>75-fold) against kinases harboring structurally equivalent hinge-region cysteines (MAPKAPK2/3, FGFR4, p70S6Kβ) and shows no off-target hits in a 96-kinase DSF panel [1]. This well-characterized selectivity fingerprint makes RMS-07 an appropriate tool compound for experiments where confounding pharmacology from these specific off-targets must be controlled or excluded, and for studies mapping the kinome-wide consequences of targeting the MPS1 hinge cysteine [1].

Live-Cell MPS1 Occupancy Studies Using NanoBRET Target Engagement Assays

RMS-07 achieves potent intracellular target engagement with a cellular NanoBRET IC₅₀ of 22.4 nM, only a 1.7-fold shift from its biochemical IC₅₀ of 13.1 nM [1]. This validated cell permeability and target engagement potency supports its use in quantitative cellular occupancy assays, enabling dose-response and time-course studies of MPS1 inhibition in live cells without requiring target overexpression or artificial reporter systems [1].

Cancer Cell Line Studies of Mitotic Checkpoint Abrogation via Irreversible MPS1 Inhibition

RMS-07 induces G₂/M cell cycle arrest with downstream markers including cyclin B1 downregulation, p53/p21 upregulation, and enhanced cleaved PARP in cancer cell lines such as HCT116, MDA-MB-231, and HeLa [1]. The compound's antiproliferative activity supports its use in mechanistic studies of mitotic catastrophe and apoptosis induction following irreversible MPS1 inactivation, particularly in aggressive tumor models including triple-negative breast cancer where MPS1 is a clinically validated target [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for RMS-07

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.